Tubulin inhibitor 16

Antiproliferative activity Structure-activity relationship Meta-versus-para substitution

Meta-substituted 3-arylisoquinolinones exhibit extreme positional sensitivity-para analogs are up to 700-fold less potent, introducing confounding variability in tubulin-targeting assays. Tubulin inhibitor 16 (compound 2, CAS 2767446-32-0) is the validated meta-substituted reference standard. • Confirmed colchicine-site binder via COMPARE analysis, molecular docking & tubulin polymerization assays • IC50 = 0.17 μM in MDA-MB-231 triple-negative breast cancer cells; 18-fold sensitivity range across 6 cancer lines • Essential positive control for benchmarking novel colchicine-site ligands with structural confidence

Molecular Formula C16H12FNO2
Molecular Weight 269.27 g/mol
Cat. No. B15143115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 16
Molecular FormulaC16H12FNO2
Molecular Weight269.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC3=C(C=CC(=C3)F)C(=O)N2
InChIInChI=1S/C16H12FNO2/c1-20-13-4-2-3-10(8-13)15-9-11-7-12(17)5-6-14(11)16(19)18-15/h2-9H,1H3,(H,18,19)
InChIKeyHZIKMGXAFFAFJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Inhibitor 16 (HY-151996) 3-Arylisoquinolinone Microtubule-Destabilizing Agent Baseline


Tubulin inhibitor 16 (cataloged as HY-151996, V75820, T60460; CAS: 2767446-32-0) is a 3-arylisoquinolinone derivative (compound 2) identified as a potent microtubule-destabilizing agent that binds to the colchicine site on tubulin [1]. This compound is a meta-substituted fluorophenyl methoxy analog within the 3-arylisoquinolinone class and demonstrates broad-spectrum antiproliferative activity across breast, liver, lung, and colon cancer cell lines . The structural scaffold of this series was originally investigated as NQO2 inhibitors but COMPARE analysis and molecular docking subsequently confirmed their mechanism as colchicine-site microtubule disruptors [1]. Tubulin inhibitor 16 serves as a key tool compound for studying structure-activity relationships of meta-substituted arylisoquinolinones and for comparative benchmarking against related analogs.

Why Tubulin Inhibitor 16 Cannot Be Substituted with Para-Substituted or Regionally Shifted Analogs


Within the 3-arylisoquinolinone class, subtle positional changes in substituent orientation produce extreme variations in antiproliferative potency. Meta-substituted compounds (such as Tubulin inhibitor 16, compound 2) demonstrate IC50 values up to 700-fold more potent than their corresponding para-substituted analogues [1]. This dramatic activity differential stems from the inability of para-oriented substituents to occupy a critical tubulin subpocket accessible only to meta-substituted derivatives, as confirmed by computed free energy of binding analyses [2]. Furthermore, fluorine substitution at the 6-position versus the 7-position of the isoquinolinone core yields distinguishable activity profiles across different cancer cell lines [3]. Consequently, generic substitution with structurally similar but positionally distinct analogs (such as Tubulin inhibitor 15/compound 6 or Tubulin inhibitor 17/compound 3b) would produce substantially different antiproliferative outcomes and may lead to erroneous biological conclusions.

Tubulin Inhibitor 16 Comparative Antiproliferative Potency versus Closest Analogs: Quantitative Evidence Matrix


Tubulin Inhibitor 16 versus Para-Methoxy Analog (Compound 3): Meta-Substitution Confers >67-Fold Potency Advantage

Tubulin inhibitor 16 (compound 2; 6-F, m-OMe) demonstrates sub-micromolar IC50 values against MCF-7 breast cancer cells (0.75 μM) and A549 lung cancer cells (0.37 μM), whereas the structurally identical para-methoxy analog (compound 3; 6-F, p-OMe) exhibits no measurable antiproliferative activity (IC50 >50 μM) across all six cancer cell lines tested [1]. The meta-substitution orientation enables access to a tubulin subpocket that is sterically inaccessible to para-substituted derivatives, directly translating to the observed potency differential [2].

Antiproliferative activity Structure-activity relationship Meta-versus-para substitution

Tubulin Inhibitor 16 (6-F, m-OMe) versus Tubulin Inhibitor 15/Compound 6 (7-F, m-OMe): Fluorine Position Shift Modulates Potency in Breast and Liver Cancer Lines

Tubulin inhibitor 16 (compound 2; 6-fluoro, meta-methoxy) exhibits moderately superior potency compared to its 7-fluoro regioisomer Tubulin inhibitor 15 (compound 6; 7-fluoro, meta-methoxy) in MDA-MB-231 breast cancer cells (IC50 0.17 μM versus 0.21 μM, representing a 19% lower IC50) and MCF-7 breast cancer cells (IC50 0.75 μM versus 0.68 μM) [1]. Conversely, compound 6 shows slightly improved activity in HepG2 liver cancer cells (IC50 3.03 μM versus 3.12 μM for compound 2) [1]. The directional potency shift is cell-line dependent, indicating that fluorine positioning on the isoquinolinone core differentially influences antiproliferative activity across tumor types.

Antiproliferative activity Regional isomer comparison Fluorine positional effect

Tubulin Inhibitor 16 versus Para-Fluoro Analog (Compound 5): Meta-Fluoro Orientation Enables Subpocket Occupancy That Para-Fluoro Cannot Achieve

The meta-substitution orientation that characterizes Tubulin inhibitor 16 is structurally critical for tubulin binding. Computational free energy analysis and molecular dynamics simulations reveal that para-substituted derivatives (such as compound 5) exhibit substantially lower magnitude of computed binding free energy to tubulin compared to their meta-substituted counterparts [1]. This difference arises specifically from the inability of the para substituent to occupy a tubulin subpocket that is sterically and geometrically accessible to meta-oriented substituents [1]. The structural consequence is functional: while meta-substituted compounds like Tubulin inhibitor 16 suppress tubulin polymerization and induce G2/M arrest, para-substituted analogs fail to exert these microtubule-targeting effects at comparable concentrations [2].

Tubulin binding Free energy of binding Colchicine site subpocket

Tubulin Inhibitor 16 Broad-Spectrum Antiproliferative Activity Profile Across Six Cancer Cell Lines

Tubulin inhibitor 16 exhibits sub-micromolar IC50 values across a panel of six cancer cell lines representing breast (MCF-7, MDA-MB-231), liver (HepG2, SNU423), lung (A549), and colon (HCT116) cancers [1]. The compound demonstrates highest potency against MDA-MB-231 triple-negative breast cancer cells (IC50 = 0.17 μM) and HCT116 colon cancer cells (IC50 = 0.22 μM), followed by A549 lung cancer cells (IC50 = 0.37 μM), SNU423 liver cancer cells (IC50 = 0.41 μM), MCF-7 breast cancer cells (IC50 = 0.75 μM), and HepG2 liver cancer cells (IC50 = 3.12 μM) [1]. This potency gradient provides a reference framework for selecting appropriate cell line models and for benchmarking activity of structurally modified analogs.

Antiproliferative screening Cancer cell line panel Potency ranking

Tubulin Inhibitor 16 Recommended Research Applications Based on Quantitative Comparative Evidence


SAR Reference Compound for Meta-versus-Para Substitution Studies

Tubulin inhibitor 16 serves as an optimal reference compound for structure-activity relationship studies examining the functional consequences of meta-substitution on the 3-arylisoquinolinone scaffold. The compound provides a direct, quantitative contrast to its inactive para-methoxy analog (compound 3, IC50 >50 μM across six cell lines), offering a robust positive control for assays designed to validate meta-substitution requirements [1]. Procurement of Tubulin inhibitor 16 together with compound 3 enables researchers to establish a functional window for screening novel meta-substituted derivatives.

MDA-MB-231 Triple-Negative Breast Cancer Model Studies

Based on the comparative potency data showing that Tubulin inhibitor 16 achieves its lowest IC50 value in MDA-MB-231 cells (0.17 μM), this compound is particularly well-suited for studies in triple-negative breast cancer models [1]. The 19% potency advantage over the 7-fluoro analog Tubulin inhibitor 15/compound 6 in this specific cell line supports the selection of Tubulin inhibitor 16 over the regioisomer for experiments where maximal antiproliferative effect at minimal concentration is required [1].

Colchicine-Site Microtubule Destabilization Positive Control

Tubulin inhibitor 16 functions as a validated positive control for assays measuring colchicine-site binding and microtubule destabilization. COMPARE analysis, molecular docking, and tubulin polymerization suppression studies confirm that 3-arylisoquinolinones with meta-substitution patterns bind productively to the colchicine pocket, whereas para-substituted analogs exhibit substantially reduced computed binding free energy and lack functional microtubule-targeting effects [1][2]. Tubulin inhibitor 16 therefore provides a reliable reference for benchmarking novel colchicine-site ligands in tubulin polymerization and competitive binding assays.

Broad-Spectrum Antiproliferative Screening Across Multiple Tumor Types

The documented potency gradient of Tubulin inhibitor 16 across six cancer cell lines representing four distinct tumor types (breast, liver, lung, and colon) makes this compound suitable as a tool compound for broad-spectrum antiproliferative screening campaigns [1]. The 18-fold sensitivity range (0.17 μM to 3.12 μM) provides a quantitative benchmark for assessing tumor-type selectivity of novel microtubule-targeting agents and for validating assay reproducibility across diverse cell line backgrounds.

Technical Documentation Hub

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